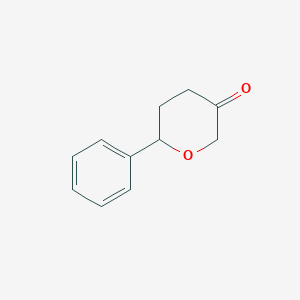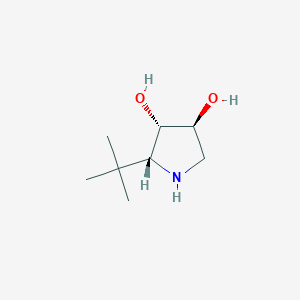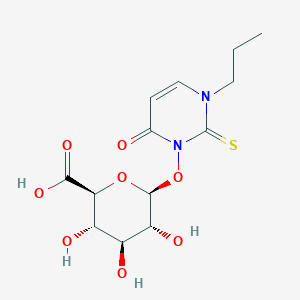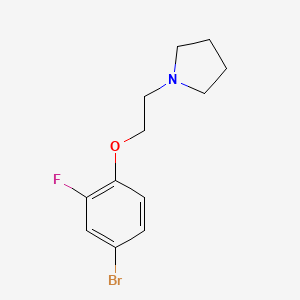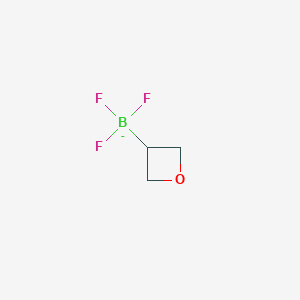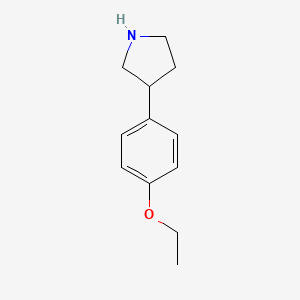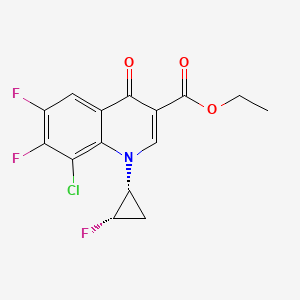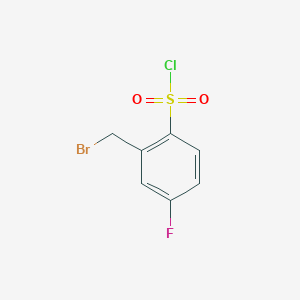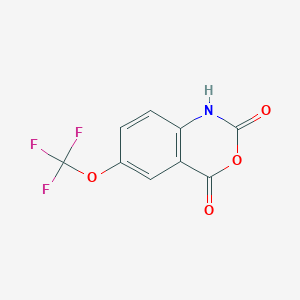
5-(Trifluoromethoxy)isatoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)isatoic anhydride is an organofluorine compound with the molecular formula C9H4F3NO4. It is a derivative of isatoic anhydride, characterized by the presence of a trifluoromethoxy group (-OCF3) at the 5-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)isatoic anhydride typically involves the cyclization of anthranilic acids. One common method uses phosgene or its analogs, such as triphosgene or ethyl chloroformate, as the source of the carbonyl group. due to the high toxicity of phosgene, alternative methods have been developed. These include the catalytic carbonylation of substituted anilines with carbon monoxide, often using palladium (II) catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of safer and more efficient reagents and catalysts would be prioritized to minimize environmental and health risks.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)isatoic anhydride can undergo various types of chemical reactions, including:
Hydrolysis: This reaction leads to the formation of anthranilic acid and trifluoromethanol.
Alcoholysis: Reaction with alcohols to form esters.
Aminolysis: Reaction with amines to form amides.
Substitution Reactions: The trifluoromethoxy group can be substituted under certain conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Alcoholysis: Requires alcohols and often an acid or base catalyst.
Aminolysis: Involves amines and may require heating or the presence of a catalyst.
Major Products Formed
Hydrolysis: Anthranilic acid and trifluoromethanol.
Alcoholysis: Corresponding esters.
Aminolysis: Corresponding amides.
Scientific Research Applications
5-(Trifluoromethoxy)isatoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinazolines and benzodiazepines.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical drugs, including those with anti-inflammatory and anticancer properties.
Material Science: Used in the development of new materials with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)isatoic anhydride is not well-documented. its reactivity is primarily due to the presence of the trifluoromethoxy group, which can influence the electronic properties of the molecule. This group can participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Isatoic Anhydride: The parent compound without the trifluoromethoxy group.
5-Methoxyisatoic Anhydride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-Chloroisatoic Anhydride: Contains a chlorine atom instead of the trifluoromethoxy group.
Uniqueness
5-(Trifluoromethoxy)isatoic anhydride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of molecules with specific desired properties, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H4F3NO4 |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15) |
InChI Key |
WOMKETYGRLXPGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


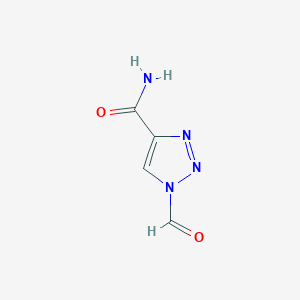
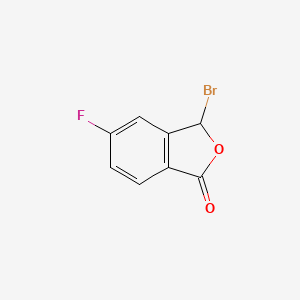
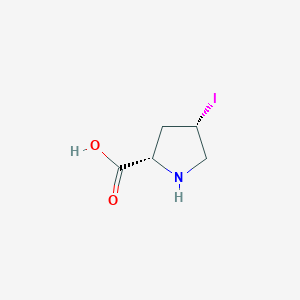
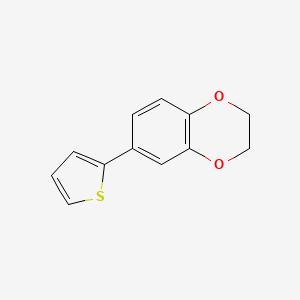
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)
